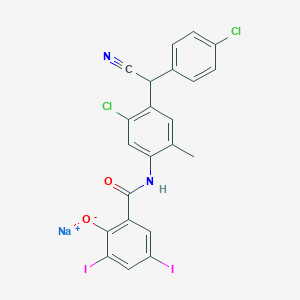

Closantel Sodium Salt

Descripción

Propiedades

Número CAS |

61438-64-0 |

|---|---|

Fórmula molecular |

C22H13Cl2I2N2NaO2 |

Peso molecular |

685.1 g/mol |

Nombre IUPAC |

sodium [5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-(2-hydroxy-3,5-diiodobenzoyl)azanide |

InChI |

InChI=1S/C22H14Cl2I2N2O2.Na/c1-11-6-15(17(10-27)12-2-4-13(23)5-3-12)18(24)9-20(11)28-22(30)16-7-14(25)8-19(26)21(16)29;/h2-9,17H,1H3,(H2,28,29,30);/q;+1/p-1 |

Clave InChI |

WPBMSXLNISJEPE-UHFFFAOYSA-M |

SMILES canónico |

CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(C#N)C3=CC=C(C=C3)Cl.[Na+] |

Otros números CAS |

61438-64-0 |

Pictogramas |

Acute Toxic; Irritant |

Sinónimos |

NA |

Origen del producto |

United States |

Foundational & Exploratory

Comparative Physicochemical Profiling: Closantel Base vs. Sodium Salt

Executive Summary: The Ionic Trade-Off[1]

In the development of veterinary antiparasitics, Closantel represents a classic case study in the "solubility vs. permeability" trade-off. As a halogenated salicylanilide, its efficacy relies entirely on its ability to act as a protonophore—shuttling protons across mitochondrial membranes to uncouple oxidative phosphorylation.

For the formulation scientist, the choice between Closantel Base and Closantel Sodium is not merely about dissolving a powder; it is about managing the transition from the dosage form to the biological target. The Sodium salt offers the necessary aqueous solubility for parenteral delivery (injectables) and oral drenches, but it is thermodynamically driven to revert to the lipophilic Base form in acidic environments (e.g., the abomasum). Understanding this interconversion is critical for predicting bioavailability and stability.

Molecular Architecture & Mechanism

To understand the physicochemical divergence, we must first look at the structural causation.

-

Closantel Base: A weak acid (pKa ~6.0–7.0) containing two iodine atoms and a phenolic hydroxyl group.[1] It is highly lipophilic (LogP > 7), allowing it to embed within the lipid bilayer of the mitochondrial membrane.

-

Closantel Sodium: The phenolate salt form. The ionization of the phenolic hydroxyl group drastically reduces lipophilicity and increases water solubility, but only within specific pH limits.

The Protonophore Cycle

The drug's mechanism dictates its required properties. The molecule must exist in equilibrium between the ionized (anionic) form and the neutral (protonated) form to shuttle protons.

Figure 1: The Protonophore Mechanism.[2] The drug must cycle between the lipophilic Base (to cross the membrane) and the anionic Salt form (to return), collapsing the proton gradient essential for ATP synthesis.

Comparative Physicochemical Data

The following data aggregates experimental values and validated predictive models for formulation benchmarking.

| Property | Closantel Base | Closantel Sodium (Dihydrate) | Implication |

| CAS Number | 57808-65-8 | 61438-64-0 | Regulatory filing identity.[2] |

| Molecular Weight | 663.07 g/mol | ~721.1 g/mol (as dihydrate) | Stoichiometry calculations. |

| Appearance | White to pale yellow crystalline powder | Yellow powder (Hygroscopic) | Handling precautions (humidity control for salt).[2] |

| Solubility (Water) | Practically Insoluble (< 0.1 mg/mL) | Slightly Soluble* (pH dependent) | Salt requires cosolvents (e.g., PG) for high-conc injectables.[2] |

| Solubility (Organic) | Soluble in Acetone, Ethanol | Freely soluble in Ethanol, Methanol | Solvent selection for processing. |

| Melting Point | 215–220°C (Decomposes) | > 240°C (Decomposes) | Thermal processing limits.[2] |

| LogP (Lipophilicity) | ~7.0 – 8.1 (Highly Lipophilic) | N/A (Ionized) | Base binds strongly to plasma proteins (>99%).[2] |

| pKa | ~6.0 – 7.0 (Phenolic OH) | N/A | Determines pH at which precipitation occurs.[2] |

Critical Insight: Closantel Sodium is not freely water-soluble like sodium chloride.[2] It is a salt of a weak acid and a strong base. Upon dissolution in water, it hydrolyzes, creating an alkaline solution. If the pH is lowered (e.g., < 7.0), the equilibrium shifts rapidly toward the insoluble Base, causing precipitation.

Formulation Dynamics & Stability[1][3]

The Solubility-pH Profile

For injectable formulations, the Sodium salt is mandatory. However, simple aqueous dissolution is insufficient due to the "Common Ion Effect" and hydrolysis.

-

Target pH: Formulations must be maintained at pH > 8.5 to ensure the drug remains ionized.

-

Cosolvents: Propylene Glycol (PG) or Glycerol Formal is often required to suppress hydrolysis and maintain solubility.

Degradation Pathways

Both forms share similar vulnerabilities, primarily driven by the iodine substituents.

-

Photolytic Deiodination: Exposure to UV light causes the cleavage of the C-I bond, resulting in mono-iodo derivatives and free radicals. Storage: Amber glass is non-negotiable.

-

Hydrolysis: The amide bond is relatively stable, but extreme pH (very acidic or very alkaline) can lead to cleavage into the salicylic acid derivative and the aniline derivative.

Experimental Protocols

As a scientist, you must validate these properties in your specific matrix. Do not rely solely on literature values.

Protocol A: pH-Dependent Solubility Profiling (Shake-Flask Method)

Objective: Determine the precise pH threshold for precipitation of the Base from the Sodium Salt.[2]

Reagents:

-

Buffers: Citrate (pH 3-6), Phosphate (pH 7-8), Glycine-NaOH (pH 9-10).[2]

-

HPLC Grade Methanol (for dilution).[3]

Workflow:

-

Supersaturation: Prepare a 5 mg/mL stock solution of Closantel Sodium in Water/Propylene Glycol (50:50).

-

Aliquot & Adjust: Add 1 mL of stock to 9 mL of each buffer system in amber glass vials.

-

Equilibration: Shake at 25°C for 24 hours.

-

Filtration: Filter supernatant through a 0.45 µm PVDF filter (low binding).

-

Quantification: Dilute filtrate 1:10 with Methanol (to ensure any dissolved salt/base remains in solution) and analyze via HPLC-UV (240 nm).

Protocol B: Partition Coefficient (LogD) Determination

Objective: Mimic partitioning at physiological interfaces.[2]

-

System: n-Octanol / Phosphate Buffer (pH 7.4).

-

Process: Dissolve Closantel Base in n-Octanol (pre-saturated with buffer).

-

Partitioning: Mix 1:1 with buffer phase. Vortex 30 mins. Centrifuge to separate phases.

-

Analysis: Analyze both phases.

-

Note: Due to high lipophilicity, the buffer phase concentration will be extremely low. Use LC-MS/MS for the aqueous phase if UV sensitivity is insufficient.[2]

-

Decision Logic for Product Development

Use this logic flow to determine the appropriate starting material and formulation strategy.

Figure 2: Formulation Decision Tree. Selection of the salt vs. base is dictated by the required vehicle viscosity and release kinetics.

References

-

PubChem. (2025).[1][6][7] Closantel Sodium | C22H13Cl2I2N2NaO2.[8] National Library of Medicine. [Link][2]

-

European Pharmacopoeia (Ph. Eur.). Closantel Sodium Dihydrate Monograph. [Link][3]

-

Swan, G. E. (1999).[9] The pharmacology of halogenated salicylanilides and their anthelmintic use in animals. Journal of the South African Veterinary Association.[9] [Link]

Sources

- 1. Closantel sodium dihydrate | C22H17Cl2I2N2NaO4 | CID 91886168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Closantel sodium | C22H13Cl2I2N2NaO2 | CID 23683671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uspbpep.com [uspbpep.com]

- 4. Welcome to Siflon Drugs [siflondrugs.com]

- 5. jigspharma.com [jigspharma.com]

- 6. Closantel sodium [sitem.herts.ac.uk]

- 7. Closantel | C22H14Cl2I2N2O2 | CID 42574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Closantel Sodium - pharmaceutical raw materials both for vet and human [cnarshine.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Molecular Weight and Chemical Structure of Closantel Sodium

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Molecular Blueprint of a Potent Anthelmintic

Closantel sodium is a synthetic salicylanilide derivative recognized for its potent, broad-spectrum anthelmintic activity, particularly against trematodes like Fasciola hepatica (liver fluke) and certain nematodes and arthropods.[1][2][3] Its efficacy in veterinary medicine hinges on its specific molecular architecture, which facilitates the disruption of vital biological processes in parasites, primarily by acting as a protonophore to uncouple oxidative phosphorylation.[1][4] This guide provides a detailed examination of the core chemical identity of closantel sodium, focusing on its molecular weight, structural composition, and the analytical methodologies that underpin its characterization. Understanding these fundamental properties is critical for professionals engaged in drug development, quality control, and mechanistic studies.

Section 1: Core Molecular and Physicochemical Attributes

The identity and purity of an active pharmaceutical ingredient (API) are defined by its fundamental chemical properties. For closantel sodium, these attributes provide a baseline for its synthesis, formulation, and regulatory assessment. The compound is typically available as a yellow, slightly hygroscopic powder.[5][6]

Key Chemical Identifiers

A summary of the essential quantitative and identifying data for closantel sodium is presented below.

| Property | Value | Source(s) |

| IUPAC Name | sodium;2-[[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]carbamoyl]-4,6-diiodophenolate | [7][8] |

| CAS Number | 61438-64-0 | [2][4][7][9] |

| Molecular Formula | C₂₂H₁₃Cl₂I₂N₂NaO₂ (Anhydrous) | [7][9][10] |

| Molecular Weight | 685.06 g/mol | [8][10][11] |

| 685.1 g/mol | [7][9] | |

| Dihydrate Form | C₂₂H₁₇Cl₂I₂N₂NaO₄ (M.W. ~721.1 g/mol ) | [6][12] |

Note: Minor variations in molecular weight often stem from different computational methods or isotopic considerations. The anhydrous form is most commonly cited.

Elucidation of the Chemical Structure

The complex structure of closantel is the source of its biological activity. It is formally an aromatic amide derived from the condensation of 3,5-diiodosalicylic acid with a substituted aniline.[13] The structure can be deconstructed into three primary heteroaromatic systems:

-

A 3,5-diiodosalicylate Head: This region, featuring a phenolic hydroxyl group and two iodine atoms, is crucial for the molecule's protonophoric activity. The acidic proton of the hydroxyl group is lost to form the sodium salt.

-

A Substituted Aniline Core: A 5-chloro-2-methylaniline serves as the central scaffold.

-

A 4-(chlorophenyl)acetonitrile Tail: This bulky, lipophilic group contributes to the molecule's ability to intercalate into biological membranes.[14]

A critical feature of the structure is the presence of a chiral center at the carbon atom connecting the aniline core to the 4-chlorophenyl and cyano groups.[1][15] Consequently, closantel exists as a racemic mixture of (R)- and (S)-enantiomers.[15] While often used as a racemate, it is plausible that the enantiomers possess different pharmacokinetic profiles or binding affinities to their molecular targets.

Caption: Workflow diagram illustrating the improved synthesis of Closantel Sodium.

Experimental Protocol: HPLC for Purity and Identity

The structural integrity and purity of closantel sodium are routinely confirmed using High-Performance Liquid Chromatography (HPLC). The protocol below is a representative example based on established methods for analyzing closantel in veterinary formulations and serves as a self-validating system for quality assessment. [16][17] Objective: To determine the purity of a closantel sodium sample and identify it based on retention time against a certified reference standard.

Methodology:

-

Instrumentation:

-

Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

-

Closantel Sodium Certified Reference Standard (CRS)

-

Closantel Sodium test sample

-

-

Chromatographic Conditions:

-

Procedure:

-

Standard Preparation: Accurately weigh and dissolve the Closantel Sodium CRS in the mobile phase to prepare a standard solution with a known concentration (e.g., 500 µg/mL).

-

Sample Preparation: Prepare the test sample in the same manner as the standard solution to a similar concentration.

-

System Suitability: Inject the standard solution multiple times (n=5) to ensure system precision. The relative standard deviation (RSD) of the peak area should be ≤ 2%.

-

Analysis: Inject the standard and sample solutions into the chromatograph.

-

Data Interpretation:

-

Identification: The primary peak in the sample chromatogram should have the same retention time as the peak in the standard chromatogram (retention time is approximately 5.8 minutes under these conditions). [17] * Purity Assay: Calculate the purity of the sample by comparing the area of the main peak in the sample chromatogram to the area of the peak in the standard chromatogram. Account for any impurity peaks detected. Purity levels are typically expected to be ≥98%. [4][18] Causality and Trustworthiness: This HPLC protocol is robust because it employs a reversed-phase C18 column, which is ideal for separating moderately polar organic molecules like closantel. The acidic mobile phase ensures the consistent protonation of any residual acidic or basic functional groups, leading to sharp, symmetrical peaks and reproducible retention times. By comparing the test sample directly against a certified reference standard under identical conditions, the method provides a reliable and verifiable confirmation of both identity and purity.

-

-

Conclusion

The molecular weight and intricate chemical structure of closantel sodium are fundamental to its function as a targeted antiparasitic agent. With a molecular formula of C₂₂H₁₃Cl₂I₂N₂NaO₂ and a molecular weight of approximately 685.1 g/mol , its architecture features a proton-donating salicylate head, a central aniline scaffold, and a chiral center that confers stereoisomerism. [7][15]The integrity of this structure is ensured through controlled chemical synthesis and verified by robust analytical techniques like HPLC. For scientists in drug development, a thorough understanding of these core molecular characteristics is indispensable for innovation, quality assurance, and the effective application of this important veterinary medicine.

References

-

PubChem. Closantel sodium | C22H13Cl2I2N2NaO2. National Center for Biotechnology Information.

-

AERU. Closantel sodium. University of Hertfordshire.

-

Santa Cruz Biotechnology. Closantel sodium | CAS 61438-64-0.

-

Selleck Chemicals. Closantel Sodium | CAS 61438-64-0.

-

Angle Bio Pharma. Closantel Sodium at Best Price.

-

LKT Labs. Closantel Sodium.

-

Siflon Drugs. Closantel Sodium.

-

Sigma-Aldrich. Closantel sodium | 61438-64-0.

-

PubChem. Closantel sodium dihydrate | C22H17Cl2I2N2NaO4. National Center for Biotechnology Information.

-

Galaxy Chemicals. Closantel Sodium.

-

MedChemExpress. Closantel sodium | Parasite Inhibitor.

-

ChemicalBook. Closantel sodium | 61438-64-0.

-

ResearchGate. Structure of closantel. A, B, and C corresponds to the three heteroaromatic systems.

-

GSRS. CLOSANTEL SODIUM.

-

Google Patents. CN109851526A - The preparation method of closantel sodium.

-

Chinese Journal of Pharmaceuticals. Improved Synthesis of Closantel Sodium.

-

Google Patents. CN102180811B - Method for preparing closantel sodium intermediate by catalytic hydrogenation.

-

AERU. Closantel. University of Hertfordshire.

-

Sarvani Labs Pvt. Ltd. LIST OF ANNEXURES.

-

ResearchGate. Structure, potency, and inhibition mode of closantel.

-

FAO. Closantel.

-

PubChem. Closantel | C22H14Cl2I2N2O2. National Center for Biotechnology Information.

-

Hebei Veyong Animal Pharmaceutical Co., Ltd. closantel sodium.

-

APExBIO. Closantel Sodium.

-

ResearchGate. Stability-indicating Methods for the Determination of Closantel Sodium.

-

ResearchGate. Simultaneous Determination of Abamectin and Closantel in Veterinary Formulation by Validated HPLC Method.

-

Scribd. Closantel sodium dihydrate for veterinary use.

Sources

- 1. Closantel sodium [sitem.herts.ac.uk]

- 2. Welcome to Siflon Drugs [siflondrugs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Closantel Sodium - LKT Labs [lktlabs.com]

- 5. eurotradesl.com [eurotradesl.com]

- 6. scribd.com [scribd.com]

- 7. Closantel sodium | C22H13Cl2I2N2NaO2 | CID 23683671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. Closantel sodium | CAS 61438-64-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. galaxychemicals.in [galaxychemicals.in]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. Closantel sodium dihydrate | C22H17Cl2I2N2NaO4 | CID 91886168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Closantel | C22H14Cl2I2N2O2 | CID 42574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Closantel [sitem.herts.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Closantel Sodium at Best Price - High-Quality Veterinary Antiparasitic [anglebiopharma.com]

An In-Depth Technical Guide to the Chemical Identification of Closantel Sodium Salt

This guide provides a comprehensive overview of the chemical identification and characterization of Closantel sodium salt, a salicylanilide anthelmintic agent. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental chemical identifiers, analytical methodologies, and structural elucidation techniques essential for the robust quality control and research of this important veterinary compound.

Foundational Chemical Identity of Closantel Sodium

Accurate identification begins with a clear understanding of the molecule's core attributes. Closantel is a chiral molecule, marketed as a racemic mixture. The sodium salt form enhances its solubility for formulation purposes.

Chemical Structure and Nomenclature

The structural integrity of a pharmaceutical substance is its most critical attribute. The chemical structure of Closantel sodium is provided below.

Diagram 1: Chemical Structure of Closantel Sodium

Caption: Chemical structure of Closantel Sodium, with the chiral center marked (*).

The systematic IUPAC name for Closantel sodium is sodium 2-[[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]carbamoyl]-4,6-diiodophenolate.[1][2][3][4] This complex name precisely describes every component and linkage within the molecule, forming the basis for other chemical identifiers.

Key Chemical Identifiers

For unambiguous documentation and database searching, a standardized set of identifiers is crucial. The table below summarizes the core identifiers for Closantel sodium salt.

| Identifier | Value | Source(s) |

| CAS Number | 61438-64-0 | [5][6][7][8][9][10][11][12] |

| Molecular Formula | C₂₂H₁₃Cl₂I₂N₂NaO₂ | [1][6][8][12] |

| Molecular Weight | 685.06 g/mol | [3][6][12] |

| IUPAC Name | sodium 2-[[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]carbamoyl]-4,6-diiodophenolate | [1][2][3][4] |

| InChI | InChI=1S/C22H14Cl2I2N2O2.Na/c1-11-6-15(17(10-27)12-2-4-13(23)5-3-12)18(24)9-20(11)28-22(30)16-7-14(25)8-19(26)21(16)29;/h2-9,17,29H,1H3,(H,28,30);/q;+1/p-1 | [1][3][7][13] |

| InChIKey | LREGMDNUOGTSIK-UHFFFAOYSA-M | [1][3][7][13] |

| Canonical SMILES | CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)[O-])Cl)C(C#N)C3=CC=C(C=C3)Cl.[Na+] | [1][3][7][13] |

| Synonyms | Closantel (sodium), N-(5-Chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-hydroxy-3,5-diiodobenzamide sodium salt | [1][5][9] |

Physicochemical and Pharmacological Context

Closantel sodium typically presents as a yellow, slightly hygroscopic powder.[14][15] Its solubility profile is a key consideration for both analytical method development and formulation; it is very slightly soluble in water, but freely soluble in ethanol and soluble in methanol.[12][14]

Mechanism of Action Insight: From a drug development perspective, understanding the target is paramount. Closantel functions as an uncoupler of oxidative phosphorylation in parasite mitochondria.[16] This action disrupts the synthesis of ATP, the primary cellular energy currency, leading to parasite death.[16] This specific mechanism underscores the importance of the molecule's structural integrity, as minor changes could significantly impact its ability to interact with its mitochondrial target.

Analytical Methodologies for Identification and Quality Control

A multi-faceted approach is required for the definitive identification and quality assessment of Closantel sodium. This typically involves a combination of pharmacopoeial methods and advanced chromatographic techniques.

Pharmacopoeial Identification (European Pharmacopoeia)

The European Pharmacopoeia (EP) provides a monograph for "Closantel Sodium Dihydrate," which outlines the official methods for identification.[14]

-

Infrared (IR) Absorption Spectrophotometry: This is the primary method for confirming the identity of the molecule.[14] The protocol requires comparing the infrared spectrum of the test substance with that of the Closantel Sodium Dihydrate Chemical Reference Substance (CRS). The spectra must be concordant. While specific peak assignments are not detailed in the monograph, the unique fingerprint region of the IR spectrum provides a high degree of specificity.

-

Identification of Sodium: A simple chemical test to confirm the presence of sodium ions is also required.[14]

Spectroscopic Characterization

While the EP monograph relies on IR for identification, a deeper characterization for research and development purposes involves UV-Visible and Nuclear Magnetic Resonance spectroscopy.

-

UV-Visible Spectroscopy: In solution, Closantel sodium exhibits characteristic absorbance in the UV region. Studies have reported monitoring the compound at various wavelengths, including 240 nm, 333 nm, and 369 nm, depending on the solvent and analytical method.[2][17][18] A stability-indicating method noted absorbance maxima at 373.5 nm and 286.5 nm.[19] The choice of wavelength is critical for achieving sensitivity and specificity in quantitative analyses like HPLC.

-

Infrared (IR) Spectroscopy: Beyond simple spectral matching, the IR spectrum provides structural information. Key expected absorptions include:

-

O-H stretch (Phenolic): A broad band, typically around 3200-3550 cm⁻¹.

-

N-H stretch (Amide): A medium intensity band around 3200-3400 cm⁻¹.

-

C-H stretch (Aromatic/Alkyl): Peaks just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (alkyl CH₃).

-

C≡N stretch (Nitrile): A sharp, medium intensity peak in the 2260-2220 cm⁻¹ region.

-

C=O stretch (Amide I band): A strong, sharp peak around 1650 cm⁻¹.

-

C=C stretch (Aromatic): Multiple peaks in the 1600-1400 cm⁻¹ region.

-

C-I / C-Cl stretch: Found in the lower frequency "fingerprint" region.

-

Chromatographic Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity and potency of Closantel sodium.

Diagram 2: General Workflow for HPLC Purity Analysis

Caption: A generalized workflow for the HPLC analysis of Closantel Sodium.

European Pharmacopoeia HPLC Method for Related Substances:

This method is designed to control impurities and is a critical component of quality control for the active substance.

-

Protocol:

-

Solution Preparation: Prepare solutions of the test substance and a reference standard (containing known impurities) in methanol, protecting them from light.[18]

-

Chromatographic System:

-

System Suitability: The method specifies resolution requirements between the main Closantel peak and known impurity peaks to ensure the system is performing adequately.[18]

-

Impurity Calculation: Impurity levels are determined by comparing the area of each impurity peak to the area of the principal peak in a diluted reference solution.[18]

-

Alternative HPLC Method for Assay in Formulations:

A validated RP-HPLC method for determining Closantel in tablet dosage forms has been reported with the following parameters:[17]

-

Protocol:

-

Chromatographic System:

-

Validation: The method was validated for linearity, precision, accuracy, and specificity, demonstrating its suitability for routine quality control.[17]

-

Chirality: A Critical Aspect of Closantel's Identity

As noted, Closantel possesses a single chiral center at the carbon atom connecting the two aromatic ring systems.[1][5][6] While it is marketed as a racemate, the potential for different pharmacological or toxicological profiles between the enantiomers makes their separation and characterization a key area of research.

Protocol for Chiral HPLC Separation:

Successful enantiomeric separation has been achieved using normal-phase HPLC with chiral stationary phases (CSPs).

Causality in Chiral Separation: The choice of a chiral stationary phase is paramount. The CSP creates a chiral environment where the two enantiomers of Closantel can form transient diastereomeric complexes with differing stabilities. The amylose and cyclofructan derivatives provide the necessary stereospecific interaction sites (e.g., through hydrogen bonding, π-π stacking, and steric hindrance) to achieve differential retention times and, thus, separation. The mobile phase composition, particularly the alcohol modifier (isopropanol), is fine-tuned to optimize these interactions.

Synthesis and Potential Impurities

Understanding the synthetic route is fundamental to predicting and controlling potential impurities. A common synthesis pathway is a two-stage process.

Diagram 3: Simplified Synthesis Pathway of Closantel

Caption: A simplified two-stage synthesis route for Closantel.

-

Stage 1: Formation of the Amine Intermediate: Para-chloro-2-nitrotoluene is condensed with para-chlorobenzyl cyanide. The nitro group is then reduced to an amine, forming the "Closantel Amine" intermediate.[9][18]

-

Stage 2: Amide Bond Formation: The amine intermediate is coupled with 3,5-diiodosalicylic acid, typically using a coupling agent like phosphorous trichloride, to form the final Closantel base.[9][18] The sodium salt is then formed by reacting the phenolic hydroxyl group with a sodium base.

This process can lead to several potential impurities, including:

-

Starting materials: Unreacted 3,5-diiodosalicylic acid (Impurity A in EP) or the amine intermediate.

-

Side-reaction products: Impurities arising from incomplete reactions or alternative reaction pathways. The EP monograph lists numerous impurities (designated A through J) that are controlled by the official HPLC method.[18]

-

Degradation products: Hydrolysis of the amide bond is a potential degradation pathway, which would yield the starting amine and salicylic acid derivative.

A self-validating analytical protocol must be capable of separating the main Closantel peak from all known and potential impurities, demonstrating specificity. The gradient HPLC method described in the European Pharmacopoeia is designed for this purpose, with defined relative retention times for many of these impurities.[18]

Conclusion

The chemical identification of Closantel sodium salt is a rigorous process that relies on a combination of classical and modern analytical techniques. The CAS number and other chemical identifiers provide a universal reference, while pharmacopoeial methods establish the benchmark for quality control. For drug development and research, a deeper investigation using a suite of spectroscopic and advanced chromatographic methods, including chiral separations, is essential. A thorough understanding of the synthesis pathway provides the final piece of the puzzle, allowing for a proactive approach to impurity control and ensuring the consistent quality, safety, and efficacy of this important veterinary drug.

References

-

PubChem. (n.d.). Closantel sodium. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

Galaxy Chemicals. (n.d.). Closantel Sodium. Retrieved February 10, 2026, from [Link]

-

University of Hertfordshire. (n.d.). Closantel sodium. AERU. Retrieved February 10, 2026, from [Link]

-

Global Substance Registration System. (n.d.). CLOSANTEL SODIUM. Retrieved February 10, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Closantel Sodium Dihydrate. Retrieved February 10, 2026, from [Link]

-

SBD Healthcare Pvt. Ltd. (n.d.). Closantel Sodium Dihydrate. Retrieved February 10, 2026, from [Link]

-

Chemical Science International Journal. (n.d.). Stability-indicating Methods for the Determination of Closantel Sodium by HPLC, Densitometry, Spectrofluorimetry and pH Induced ∆A. Retrieved February 10, 2026, from [Link]

-

Jai Radhe Sales. (n.d.). Closantel Sodium. Retrieved February 10, 2026, from [Link]

-

Probes & Drugs. (n.d.). Closantel Sodium. Retrieved February 10, 2026, from [Link]

-

PharmaCompass. (n.d.). Closantel Sodium. Retrieved February 10, 2026, from [Link]

-

ResearchGate. (n.d.). Stability-indicating Methods for the Determination of Closantel Sodium by HPLC, Densitometry, Spectrofluorimetry and pH Induced ∆A. Retrieved February 10, 2026, from [Link]

-

Siflon Drugs. (n.d.). Closantel Sodium. Retrieved February 10, 2026, from [Link]

-

Academia.edu. (n.d.). method development and validation for estimation of closantel in tablet dosage form by rp-hplc method. Retrieved February 10, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF CLOSANTEL IN TABLET DOSAGE FORM BY RP-HPLC METHOD. Retrieved February 10, 2026, from [Link]

-

PubMed. (2021). Analytical Separation of Closantel Enantiomers by HPLC. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

G-SRS. (n.d.). CLOSANTEL SODIUM DIHYDRATE. Retrieved February 10, 2026, from [Link]

- EDQM. (2012). Closantel sodium dihydrate for veterinary use. European Pharmacopoeia 6.0.

-

Hebei Weilei Pharmaceutical Co., Ltd. (n.d.). Closantel Sodium. Retrieved February 10, 2026, from [Link]

-

Angle Bio Pharma. (n.d.). Closantel Sodium at Best Price. Retrieved February 10, 2026, from [Link]

-

Unipharma. (n.d.). closantel sodium. Retrieved February 10, 2026, from [Link]

Sources

- 1. thepurechem.com [thepurechem.com]

- 2. researchgate.net [researchgate.net]

- 3. eurotradesl.com [eurotradesl.com]

- 4. Closantel Sodium Salt | CAS 61438-64-0 | LGC Standards [lgcstandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Closantel | C22H14Cl2I2N2O2 | CID 42574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 13Carbon NMR [chem.ch.huji.ac.il]

- 8. N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-hydroxy-3,5-diiodobenzamide (CHEBI:77054) [ebi.ac.uk]

- 9. environmentclearance.nic.in [environmentclearance.nic.in]

- 10. researchgate.net [researchgate.net]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-hydroxy-3,5-diiodobenzamide; CAS No.: 57808-65-8; Synonyms: Closantel [chemshuttle.com]

- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 15. clearsynth.com [clearsynth.com]

- 16. Quantitative Determination of Closantel-Na by Internal Standard-Derivative Method Using FTIR Spectroscopy [cjcu.jlu.edu.cn]

- 17. uspbpep.com [uspbpep.com]

- 18. GSRS [gsrs.ncats.nih.gov]

- 19. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

Technical Guide: Repurposing Closantel Sodium for Oncology Research

Executive Summary: The Repurposing Logic

Closantel sodium (Na-Closantel), traditionally a veterinary halogenated salicylanilide used against fascioliasis, has emerged as a high-value candidate for oncological repurposing. Unlike non-specific cytotoxic agents, Closantel exhibits a dual-mechanism of action that exploits metabolic vulnerabilities specific to neoplastic cells:

-

Mitochondrial Uncoupling: It acts as a protonophore, dissipating the mitochondrial membrane potential (

) and uncoupling oxidative phosphorylation (OXPHOS) from ATP synthesis. This induces severe metabolic stress in glycolytic tumors. -

Signal Transduction Inhibition: It directly targets the SH2 domain of STAT3 , preventing dimerization and nuclear translocation. This is critical for overcoming resistance to BRAF inhibitors in melanoma and other carcinomas.

This guide provides the technical framework for integrating Closantel sodium into cancer research workflows, addressing the specific solubility challenges of the salt form and detailing validation protocols for its molecular targets.

Physicochemical Profile & Formulation Strategy

Critical Note on Salt vs. Free Base: Researchers often confuse Closantel (free base) with Closantel Sodium. The sodium salt is preferred for initial solubilization due to improved handling, but it remains highly lipophilic.

Compound Specifications

| Parameter | Specification | Technical Implication |

| CAS No. | 61438-64-0 (Sodium Salt) | Ensure procurement of the salt form for stability. |

| MW | 685.06 g/mol | Use this MW for molarity calculations (not the free base MW ~663). |

| Solubility (DMSO) | >30 mg/mL | Primary stock solvent. |

| Solubility (Water) | <1 mg/mL (Sparingly) | Do not attempt direct aqueous dissolution for stock.[1] |

| pKa | ~6.5 - 7.0 | Acts as a proton shuttle across the inner mitochondrial membrane. |

Preparation of Experimental Stocks

Protocol: 10 mM Stock Solution

-

Weigh 6.85 mg of Closantel Sodium.[2]

-

Add 1.0 mL of sterile, cell-culture grade DMSO.

-

Vortex for 30 seconds until completely dissolved (solution should be clear yellow).

-

Aliquot into light-protected tubes (amber) and store at -20°C. Avoid repeated freeze-thaw cycles.

Working Solution (In Vitro): Dilute the DMSO stock directly into pre-warmed culture media. Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

Mechanistic Action: The Dual-Target Hypothesis

Closantel's efficacy relies on hitting the tumor's energy supply (mitochondria) and its survival signaling (STAT3).

Pathway Visualization

The following diagram illustrates how Closantel disrupts mitochondrial integrity and blocks STAT3 transcriptional activity.

Caption: Closantel acts as a mitochondrial protonophore dissipating membrane potential while simultaneously binding the STAT3 SH2 domain to block transcriptional survival signals.

In Vitro Validation Protocols

To validate Closantel's activity, researchers must demonstrate two specific phenotypic outcomes: reduced cell viability via mitochondrial stress and inhibition of STAT3 phosphorylation.

Experiment A: Mitochondrial Respiration Assay (Seahorse)

Objective: Confirm uncoupling activity (increased OCR, decreased ATP).

-

Seeding: Plate cancer cells (e.g., HeLa, A375) at 20,000 cells/well in XF96 plates.

-

Treatment: Inject Closantel Sodium (0.5 µM – 5 µM).

-

Measurement: Monitor Oxygen Consumption Rate (OCR).

-

Expected Result: Immediate spike in OCR (uncoupling) followed by a drop in ATP-linked respiration.

-

Control: Compare against FCCP (standard uncoupler).

-

Experiment B: Western Blot for STAT3 Inhibition

Objective: Prove mechanism is not just general toxicity.

Workflow Diagram:

Caption: Workflow for validating STAT3 inhibition. IL-6 stimulation is required to induce high p-STAT3 levels for inhibition testing.

Detailed Protocol:

-

Starvation: Serum-starve cells overnight to reduce basal STAT3 phosphorylation.

-

Pre-treatment: Treat with Closantel (1, 5, 10 µM) for 2 hours.

-

Stimulation: Add IL-6 (10 ng/mL) for the final 30 minutes to induce STAT3 phosphorylation.

-

Lysis: Lyse in RIPA buffer supplemented with Sodium Orthovanadate (phosphatase inhibitor).

-

Blotting: Probe for p-STAT3 (Tyr705) and Total STAT3.

-

Success Criteria: Dose-dependent reduction in p-STAT3 band intensity with constant Total STAT3 levels.

-

In Vivo Considerations: Xenograft Models

When transitioning to in vivo studies, the lipophilicity of Closantel Sodium requires careful vehicle selection to prevent precipitation at the injection site.

Formulation for Intraperitoneal (IP) or Oral Gavage

Do not use 100% DMSO. Use a co-solvent system.

-

Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.

-

Preparation: Dissolve Closantel Sodium in DMSO first, then add PEG300/Tween-80, and slowly add saline while vortexing.

Dosing Strategy

Based on antiparasitic safety data and repurposing studies:

-

Dose Range: 5 mg/kg to 20 mg/kg.

-

Frequency: Daily (QD) or every other day (QOD).

-

Monitoring: Closantel has a long half-life (plasma half-life > 10 days in some species due to albumin binding). Watch for cumulative toxicity (neurotoxicity/retinopathy is the dose-limiting factor in high-dose veterinary use).

References

-

Mechanistic Basis of Uncoupling

-

STAT3 Inhibition & BRAF Resistance

- Title: "Signal Transducer and Activator of Transcription 3 (STAT3) inhibition overcomes temozolomide resistance in glioblastoma.

- Source:Oncotarget

-

URL:[Link]

- Note: Closantel's specific action on STAT3 is structurally similar to Niclosamide, referenced in: Cancer Letters, "Niclosamide inhibits ST

-

Closantel in Angiogenesis

-

Chemical Properties & Safety

- Title: "Closantel Sodium Product Information & Safety D

-

Source:Cayman Chemical[5]

Sources

- 1. Closantel Sodium | Parasite | Antibacterial | TargetMol [targetmol.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Exploring the therapeutic potential of mitochondrial uncouplers in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.amanote.com [research.amanote.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

Closantel Sodium Salt: A Multifaceted Inhibitor of Critical Signal Transduction Pathways

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Closantel, a salicylanilide anthelmintic, has long been a staple in veterinary medicine for its potent activity against parasitic helminths.[1] Its classical mechanism of action is attributed to the uncoupling of oxidative phosphorylation in parasites, leading to a fatal disruption of their energy metabolism.[2][3][4][5][6] However, emerging research is beginning to unveil a more complex and nuanced pharmacological profile for Closantel, revealing its capacity to inhibit specific signal transduction pathways in both parasites and mammalian cells. This technical guide provides an in-depth exploration of these non-canonical mechanisms, focusing on the inhibition of Taspase1, SPAK/OSR1 kinases, and Protein Tyrosine Phosphatase 4A3 (PTP4A3). Furthermore, we present a scientifically grounded rationale and detailed experimental frameworks for investigating the putative inhibitory effects of Closantel on the STAT3 and LKB1/AMPK signaling cascades, two pathways of immense interest in oncology and metabolic disease research. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to explore the broader therapeutic potential of Closantel and its analogs.

Introduction: Beyond Oxidative Phosphorylation

The therapeutic utility of Closantel has historically been defined by its role as a protonophore, disrupting mitochondrial function in parasites.[6] This well-established mechanism, however, only tells part of the story. A growing body of evidence now points towards Closantel's ability to engage with specific molecular targets, thereby modulating key signaling pathways that govern a host of cellular processes. This guide moves beyond the classical understanding of Closantel to illuminate these more targeted inhibitory actions. By understanding these specific molecular interactions, we can begin to envision new therapeutic applications for this well-established veterinary drug, potentially in indications such as cancer and hypertension.

Confirmed Signal Transduction Pathway Inhibition by Closantel

Recent studies have provided definitive evidence for Closantel's inhibitory activity against several key enzymes involved in signal transduction. These findings open up new avenues for research and drug development.

Allosteric Inhibition of Human Taspase1

Taspase1, a threonine protease, is a critical regulator of cellular function through its cleavage of key substrates, including members of the Trithorax family of transcription factors and the general transcription factor TFIIA.[4] The activation of Taspase1 is a multi-step process involving dimerization and autoproteolytic cleavage.[1][4] Dysregulation of Taspase1 activity has been implicated in various cancers, making it an attractive therapeutic target.[4]

Closantel sodium has been identified as a non-covalent, allosteric inhibitor of human Taspase1 with an IC50 of approximately 1.6 μM.[4][7] The proposed mechanism of inhibition involves interference with the Taspase1 dimerization and/or the intrinsic serine protease function of the proenzyme.[1][4][7] This allosteric inhibition prevents the proper activation of Taspase1, thereby blocking its downstream signaling functions.[1][4]

Caption: Allosteric Inhibition of Taspase1 by Closantel.

Inhibition of SPAK and OSR1 Kinases

The serine/threonine kinases SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive 1) are key regulators of ion homeostasis and blood pressure. They function downstream of the WNK (with-no-lysine) kinases to control the activity of sodium-potassium-chloride cotransporters.[8] Consequently, inhibitors of the WNK-SPAK/OSR1 signaling pathway are being investigated as potential antihypertensive agents.

A study identified both Rafoxanide and Closantel as allosteric inhibitors of SPAK and OSR1 kinases.[8] These compounds are proposed to bind to a highly conserved allosteric site on the C-terminal domain of these kinases, thereby inhibiting their activity.[8] This finding provides a molecular basis for a potential repurposing of Closantel for the treatment of hypertension.

Caption: Allosteric Inhibition of SPAK/OSR1 by Closantel.

Inhibition of Protein Tyrosine Phosphatase 4A3 (PTP4A3/PRL-3)

Protein tyrosine phosphatases (PTPs) are crucial signaling molecules that counteract the activity of protein tyrosine kinases.[9] The PTP4A3 phosphatase, also known as PRL-3 (phosphatase of regenerating liver 3), is overexpressed in a variety of cancers and is associated with metastasis and poor prognosis. This makes it a compelling target for anticancer drug development.

In a screen of FDA-approved drugs, Closantel was identified as an inhibitor of PTP4A3.[10] While the precise mechanism of inhibition was not fully elucidated in this study, it points to another distinct signaling pathway that is modulated by Closantel.

Investigational Frontiers: Probing the Inhibition of STAT3 and LKB1/AMPK Pathways

While direct evidence is still forthcoming, there is a strong scientific rationale for investigating the potential inhibitory effects of Closantel on the STAT3 and LKB1/AMPK signaling pathways. These pathways are central to the pathobiology of numerous diseases, and their modulation by a small molecule like Closantel would have significant therapeutic implications.

The Case for STAT3 Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and angiogenesis.[11][12][13][14] Constitutive activation of STAT3 is a hallmark of many human cancers and is often associated with chemoresistance.[11][15] The activation of STAT3 is triggered by the phosphorylation of a critical tyrosine residue (Tyr705), which leads to its dimerization, nuclear translocation, and binding to the promoters of its target genes.[2][3]

Given that Closantel is known to inhibit at least one protein tyrosine phosphatase (PTP4A3), it is plausible that it may also affect other phosphatases or kinases that regulate the phosphorylation state of STAT3. Furthermore, the structural features of Closantel may allow it to interfere with the protein-protein interactions necessary for STAT3 dimerization or its interaction with upstream kinases.

Caption: Experimental Workflow for Investigating STAT3 Inhibition.

Experimental Protocol: Assessing STAT3 Inhibition by Closantel

Objective: To determine if Closantel sodium salt inhibits the phosphorylation of STAT3 at Tyr705 and reduces the viability of cancer cells with constitutively active STAT3.

Methodology:

-

Cell Culture:

-

Culture a human cancer cell line with known constitutive STAT3 activation (e.g., MDA-MB-468 breast cancer cells) in appropriate media.

-

Seed cells in 6-well plates for Western blot analysis and 96-well plates for cell viability assays.

-

-

Closantel Treatment:

-

Prepare a stock solution of Closantel sodium salt in DMSO.

-

Treat cells with a dose-range of Closantel (e.g., 0.1, 1, 5, 10, 25 μM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.

-

-

Western Blot for Phospho-STAT3: [2][3][16][17][18]

-

Lyse the cells from the 6-well plates and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for phospho-STAT3 (Tyr705).

-

Strip the membrane and re-probe with an antibody for total STAT3 as a loading control.

-

Detect with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) system.

-

-

Cell Viability Assay (MTT or CCK-8): [6][19][20][21][22]

-

Following treatment in 96-well plates, add MTT or CCK-8 reagent to each well.

-

Incubate according to the manufacturer's protocol to allow for the conversion of the tetrazolium salt to formazan.

-

Solubilize the formazan crystals (for MTT assay) and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot to determine the ratio of p-STAT3 to total STAT3.

-

Calculate the percentage of cell viability relative to the vehicle control from the MTT/CCK-8 assay data.

-

Determine the IC50 of Closantel for both STAT3 phosphorylation and cell viability.

-

| Parameter | Expected Outcome with STAT3 Inhibition |

| p-STAT3/Total STAT3 Ratio | Dose-dependent decrease |

| Cell Viability | Dose-dependent decrease |

| IC50 (p-STAT3) | Quantifiable value |

| IC50 (Cell Viability) | Quantifiable value |

The LKB1/AMPK Pathway: A Potential Target in Metabolic Regulation

The LKB1/AMPK signaling pathway is a master regulator of cellular energy homeostasis.[23][24] LKB1 (Liver Kinase B1) is a tumor suppressor that phosphorylates and activates AMP-activated protein kinase (AMPK) in response to metabolic stress (e.g., a high AMP:ATP ratio).[23] Activated AMPK then phosphorylates a multitude of downstream targets to restore energy balance by promoting catabolic processes and inhibiting anabolic pathways.[25] Given Closantel's primary effect on mitochondrial ATP production, it is highly probable that it induces a state of energetic stress that would, in turn, activate the LKB1/AMPK pathway. However, it is also conceivable that at certain concentrations, Closantel could directly or indirectly inhibit components of this pathway.

Experimental Protocol: Evaluating the Effect of Closantel on the LKB1/AMPK Pathway

Objective: To determine the effect of Closantel on the activity of the LKB1/AMPK signaling pathway.

Methodology:

-

Cell Culture and Treatment:

-

Use a suitable cell line (e.g., HeLa or HEK293T) and treat with varying concentrations of Closantel as described previously.

-

-

Western Blot for AMPK Activation:

-

Perform Western blotting as described for STAT3, but use primary antibodies specific for phospho-AMPKα (Thr172) and total AMPKα. The phosphorylation at Thr172 is a key indicator of AMPK activation by LKB1.

-

-

In Vitro Kinase Assay: [26]

-

Utilize a commercial ADP-Glo™ Kinase Assay or a similar platform to directly measure the effect of Closantel on AMPK activity.

-

Incubate recombinant AMPK with its substrate (e.g., SAMS peptide), ATP, and varying concentrations of Closantel.

-

Measure the amount of ADP produced, which is directly proportional to kinase activity.

-

-

Data Analysis:

-

Analyze Western blot data to determine the p-AMPKα/Total AMPKα ratio.

-

From the kinase assay, calculate the percentage of AMPK inhibition or activation relative to a control and determine the IC50 or EC50 of Closantel.

-

| Parameter | Potential Outcomes |

| p-AMPKα/Total AMPKα Ratio | Increase (activation) or Decrease (inhibition) |

| In Vitro AMPK Activity | Increase or Decrease |

| IC50/EC50 | Quantifiable value |

Conclusion and Future Directions

The evidence presented in this guide clearly indicates that Closantel sodium salt is more than just a mitochondrial uncoupler. Its demonstrated inhibitory effects on Taspase1, SPAK/OSR1, and PTP4A3 establish it as a bona fide modulator of multiple signal transduction pathways. The potential for Closantel to also influence the STAT3 and LKB1/AMPK pathways warrants rigorous investigation, as positive findings could pave the way for its repurposing in oncology and metabolic diseases.

The experimental protocols provided herein offer a robust framework for researchers to further dissect the molecular mechanisms of Closantel and to explore its therapeutic potential beyond its current veterinary applications. Future research should focus on elucidating the precise binding modes of Closantel with its targets, exploring the downstream consequences of pathway inhibition in relevant disease models, and initiating medicinal chemistry efforts to optimize its potency and selectivity for these novel targets.

References

-

Zhang, H. (2011). Western Blot for Detecting Phosphorylated STAT3. Bio-protocol, 1(16), e125. [Link]

-

Bio-protocol. (2011). Western Blot for Detecting Phosphorylated STAT3. [Link]

-

Protocol Online. (2007). STAT-3/phosphoSTAT-3 western blot. Molecular Biology. [Link]

-

Marschalek, R. et al. (2021). Closantel is an allosteric inhibitor of human Taspase1. ResearchGate. [Link]

-

Marschalek, R. et al. (2021). Closantel is an allosteric inhibitor of human Taspase1. PubMed. [Link]

-

Dittrich, A. et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. PubMed. [Link]

-

Lustigman, S. et al. (2018). Dual Protonophore–Chitinase Inhibitors Dramatically Affect O. volvulus Molting. ACS Infectious Diseases. [Link]

-

Li, Y. et al. (2023). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers in Chemistry. [Link]

-

Xu, Y. et al. (2021). Targeting STAT3 by a small molecule suppresses pancreatic cancer progression. Cell Death & Disease. [Link]

-

ResearchGate. (2021). Closantel is an Allosteric Inhibitor of Human Taspase1. [Link]

-

SciSpace. (2021). A screen of FDA-approved drugs identifies inhibitors of protein tyrosine phosphatase 4A3 (PTP4A3 or PRL-3). [Link]

-

AACR Journals. (2021). Selectively Targeting STAT3 Using a Small Molecule Inhibitor is a Potential Therapeutic Strategy for Pancreatic Cancer. [Link]

-

Huang, W. et al. (2016). A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion. ACS Chemical Biology. [Link]

-

Cell Biolabs, Inc. CytoSelect™ Cell Viability and Cytotoxicity Assay Kit. [Link]

-

Timofeeva, O. A. et al. (2013). Novel STAT3 Small-Molecule Inhibitors Identified by Structure-Based Virtual Ligand Screening Incorporating SH2 Domain Flexibility. PLoS ONE. [Link]

-

ResearchGate. (2018). In-silico and in-vitro studies on fungal chitinase as a target enzyme for antifungal activity of closantel. [Link]

-

Marschalek, R. et al. (2021). Closantel is an allosteric inhibitor of human Taspase1. iScience. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

-

Heijink, D. M. et al. (2015). STAT3 inhibition sensitizes colorectal cancer to chemoradiotherapy in vitro and in vivo. International Journal of Cancer. [Link]

-

Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity. [Link]

-

Hawley, S. A. et al. (2002). Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade. Acta Diabetologica. [Link]

-

Zhang, C. S. et al. (2018). Determining AMPK Activation via the Lysosomal v-ATPase-Ragulator-AXIN/LKB1 Axis. Methods in Molecular Biology. [Link]

-

Zhang, C. S. et al. (2018). Determining AMPK activation via the lysosomal v-ATPase-ragulator-AXIN/LKB1 axis. ResearchGate. [Link]

-

Al-Jomah, N. et al. (2023). Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma. Biomedicine & Pharmacotherapy. [Link]

-

Qin, J. et al. (2022). Inhibiting STAT3 Signaling Pathway by Natural Products for Cancer Prevention and Therapy: In Vitro and In Vivo Activity and Mechanisms of Action. PubMed. [Link]

-

Corradetti, M. N. et al. (2007). The LKB1 complex-AMPK pathway: the tree that hides the forest. Molecular & Cellular Oncology. [Link]

-

Adan, A. et al. (2016). Guidelines for cell viability assays. ResearchGate. [Link]

-

Tvardi Therapeutics. STAT3 Inhibitors in Cancer: A Comprehensive Update. [Link]

-

University of Birmingham. (2017). Rafoxanide and Closantel inhibit SPAK and OSR1 kinases by binding to a highly conserved allosteric site. [Link]

-

Cohen, E. (2002). Molecular and biochemical aspects of chitin synthesis inhibition. PubMed. [Link]

-

Kerr, R. G. et al. (2014). Natural products with protein tyrosine phosphatase inhibitory activity. PubMed. [Link]

-

Lin, L. et al. (2012). Inhibition of activated Stat3 reverses drug resistance to chemotherapeutic agents in gastric cancer cells. PubMed. [Link]

-

Johnson, D. E. et al. (2018). Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? Cancers. [Link]

-

Turkson, J. et al. (2005). STAT3 Inhibition Induces Apoptosis in Cancer Cells Independent of STAT1 or STAT2. Molecular Cancer Therapeutics. [Link]

-

Shackelford, D. B. & Shaw, R. J. (2009). The LKB1-AMPK pathway: metabolism and growth control in tumor suppression. Nature Reviews Cancer. [Link]

-

Galli, G. et al. (2019). LKB1/AMPK Pathway and Drug Response in Cancer: A Therapeutic Perspective. PubMed. [Link]

-

Al-Khawaldeh, M. A. et al. (2017). Rafoxanide and Closantel Inhibit SPAK and OSR1 Kinases by Binding to a Highly Conserved Allosteric Site on Their C-terminal Domains. PubMed. [Link]

-

Shaw, R. J. (2009). The LKB1-AMPK pathway: metabolism and growth control in tumour suppression. PubMed. [Link]

-

Wan, J. et al. (2008). Chitin signaling and plant disease resistance. Plant Signaling & Behavior. [Link]

-

Gross, J. N. et al. (2015). LKB1 is required for adiponectin-mediated modulation of AMPK–S6K axis and inhibition of migration and invasion of breast cancer cells. Endocrine-Related Cancer. [Link]

-

Zhang, Y. et al. (2022). Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer. Journal of Experimental & Clinical Cancer Research. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Closantel is an allosteric inhibitor of human Taspase1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual Protonophore–Chitinase Inhibitors Dramatically Affect O. volvulus Molting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. Closantel is an allosteric inhibitor of human Taspase1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rafoxanide and Closantel Inhibit SPAK and OSR1 Kinases by Binding to a Highly Conserved Allosteric Site on Their C-terminal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural products with protein tyrosine phosphatase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tvarditherapeutics.com [tvarditherapeutics.com]

- 14. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of activated Stat3 reverses drug resistance to chemotherapeutic agents in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 18. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. dojindo.com [dojindo.com]

- 22. researchgate.net [researchgate.net]

- 23. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The LKB1-AMPK pathway: metabolism and growth control in tumour suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The LKB1 complex-AMPK pathway: the tree that hides the forest - PMC [pmc.ncbi.nlm.nih.gov]

- 26. promega.com [promega.com]

Thermodynamic stability of closantel sodium salt polymorphs

An In-Depth Technical Guide to the Thermodynamic Stability of Closantel Sodium Salt Polymorphs

Authored by: A Senior Application Scientist

Abstract

The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, bioavailability, and manufacturability. Closantel sodium, a salicylanilide anthelmintic agent, is known to exist in multiple solid forms, a phenomenon known as polymorphism.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to investigate and determine the thermodynamic stability of closantel sodium salt polymorphs. We will explore the theoretical underpinnings of polymorphism, detail the essential experimental protocols for characterization, and explain the causality behind methodological choices. This document serves as a practical whitepaper for establishing a robust, self-validating system to identify the most stable crystalline form of closantel sodium, ensuring drug product quality and performance.

Introduction: The Critical Impact of Polymorphism in Pharmaceutical Development

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.[3] These distinct forms, while chemically identical, can exhibit divergent physicochemical properties, including solubility, dissolution rate, melting point, and chemical stability.[4] For a drug substance like closantel sodium, selecting the most thermodynamically stable polymorph is paramount. A metastable form, while potentially offering a transient solubility advantage, can convert to a more stable, less soluble form during manufacturing or storage.[3] Such a transformation can lead to a dramatic loss of bioavailability and potential clinical failure.[5]

The European Pharmacopoeia explicitly notes that closantel sodium dihydrate exhibits polymorphism, underscoring the regulatory expectation for thorough solid-state characterization.[1][2] This guide outlines the logical progression of experiments required to fully elucidate the thermodynamic landscape of closantel sodium's solid forms.

A Systematic Approach to Polymorph Identification and Characterization

The foundational step in any stability assessment is the identification and unambiguous characterization of all accessible solid forms. This typically involves a comprehensive polymorph screen followed by rigorous analysis using orthogonal techniques.

Polymorph Screening

A screening process aims to produce a wide range of crystalline forms by varying crystallization conditions such as solvent, temperature, and pressure. For closantel sodium, which is freely soluble in ethanol and methanol but only slightly soluble in water, a rational screening strategy would involve crystallization from a diverse panel of solvents with varying polarities and hydrogen bonding capabilities.[1]

Core Characterization Techniques

Expertise & Causality: PXRD is the definitive technique for identifying and distinguishing between crystalline polymorphs. Each unique crystal lattice produces a characteristic diffraction pattern, akin to a fingerprint. The choice of a high-resolution diffractometer is crucial for resolving subtle peak differences that may distinguish closely related forms.

Protocol: PXRD Analysis of Closantel Sodium Samples

-

Gently grind the sample using an agate mortar and pestle to ensure random crystal orientation and minimize preferred orientation effects.

-

Pack the powdered sample into a standard sample holder, ensuring a flat, level surface.

-

Place the sample holder into the PXRD instrument.

-

Set the instrument parameters: typically, a Cu Kα radiation source (λ = 1.5406 Å) is used.

-

Scan the sample over a relevant 2θ range (e.g., 3° to 40°), with a step size of 0.02° and an appropriate scan speed to achieve a good signal-to-noise ratio.

-

Process the resulting diffractogram to identify the angular positions (2θ) and relative intensities of the diffraction peaks.

-

Compare the patterns of different samples. Unique peak positions indicate the presence of different polymorphs or pseudopolymorphs (solvates/hydrates).

Expertise & Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermodynamic properties and solvent/water content of a sample. TGA quantifies mass loss upon heating, allowing for the identification of hydrates or solvates. DSC measures the heat flow associated with thermal events like melting, desolvation, or solid-state transitions.[6] For closantel sodium, which has a reported melting point of >230°C with decomposition, TGA is essential to first understand its solvation state and decomposition profile, which informs the design of the DSC experiment.[7][8]

Protocol: Thermal Analysis of Closantel Sodium

-

TGA:

-

Calibrate the TGA instrument for mass and temperature.

-

Place 5-10 mg of the sample into an open aluminum pan.

-

Heat the sample under a nitrogen purge (e.g., 50 mL/min) from ambient temperature to ~300°C at a controlled rate (e.g., 10°C/min).

-

Analyze the resulting data for mass loss steps. A mass loss corresponding to the stoichiometry of water would confirm the presence of a hydrate, such as the known dihydrate form.[9]

-

-

DSC:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Accurately weigh 2-5 mg of the sample into a pin-holed or hermetically sealed aluminum pan. A pin-hole allows volatiles to escape, which is useful for observing desolvation events.

-

Heat the sample under a nitrogen purge at a controlled rate (e.g., 10°C/min) up to a temperature just below the onset of decomposition as determined by TGA.

-

Record the heat flow to identify endothermic events (e.g., desolvation, melting) and exothermic events (e.g., recrystallization).

-

Determining Thermodynamic Stability Relationships

Once distinct forms are identified, their relative thermodynamic stability must be determined. The most stable form at a given temperature and pressure will have the lowest Gibbs free energy. The relationship between polymorphs can be either monotropic or enantiotropic.

-

Monotropic System: One polymorph is the most stable at all temperatures below the melting point. The other forms are metastable.

-

Enantiotropic System: There is a transition temperature at which the order of stability inverts. One form is stable below this temperature, and the other is stable above it.

// Nodes screening [label="Polymorph Screening\n(Crystallization Studies)", fillcolor="#F1F3F4", fontcolor="#202124"]; pxrd [label="PXRD Analysis\n(Identify Unique Forms)", fillcolor="#E8F0FE", fontcolor="#202124", shape=ellipse]; thermal [label="Thermal Analysis (DSC/TGA)\n(Identify Solvates, Melting Behavior)", fillcolor="#E8F0FE", fontcolor="#202124", shape=ellipse]; stability [label="Thermodynamic Stability Assessment", fillcolor="#F1F3F4", fontcolor="#202124"]; slurry [label="Slurry Conversion\n(Definitive Stability)", fillcolor="#FEF7E0", fontcolor="#202124", shape=ellipse]; solubility [label="Solubility Measurement\n(Confirm Stability Order)", fillcolor="#FEF7E0", fontcolor="#202124", shape=ellipse]; diagram [label="Construct Energy/\nTemperature Diagram", fillcolor="#E6F4EA", fontcolor="#202124"]; selection [label="Select Stable Form\nfor Development", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges screening -> pxrd [color="#5F6368"]; screening -> thermal [color="#5F6368"]; pxrd -> stability [color="#5F6368"]; thermal -> stability [color="#5F6368"]; stability -> slurry [color="#5F6368"]; stability -> solubility [color="#5F6368"]; slurry -> diagram [color="#34A853"]; solubility -> diagram [color="#34A853"]; diagram -> selection [color="#34A853", style=bold]; } dot Caption: Workflow for Polymorph Stability Assessment.

Heat of Fusion Rule

As a preliminary guide, the Heat of Fusion Rule (Burger and Ramberger) can be applied.[10] It states that if a polymorph has a higher melting point and a lower heat of fusion, it is the more stable form at all temperatures (monotropic relationship). However, this rule is empirical and must be confirmed by more definitive methods.

Slurry Conversion Experiments: The Gold Standard

Expertise & Causality: Slurry conversion is the most conclusive method for determining thermodynamic stability at a given temperature. The experiment relies on the principle that the least stable form has the highest solubility.[11] In a suspension containing two polymorphs, the metastable form will dissolve and create a solution that is supersaturated with respect to the more stable form. The stable form will then crystallize from this solution, driving the conversion until only the most stable polymorph remains. The choice of solvent is critical: it must allow for sufficient solubility to facilitate conversion within a reasonable timeframe (days to weeks) without forming a new solvated phase.[11] Given closantel sodium's solubility profile, a mixture of ethanol and water could be an effective system.

// Edges metastable -> dissolution [color="#EA4335", label="Dissolves"]; dissolution -> supersaturation [color="#5F6368"]; supersaturation -> crystallization [color="#5F6368"]; crystallization -> stable [color="#34A853", label="Grows"]; } dot Caption: Mechanism of Slurry Conversion Experiment.

Protocol: Competitive Slurry Conversion

-

Select an appropriate solvent or solvent mixture (e.g., 50:50 ethanol/water).

-

Add an excess of a 1:1 physical mixture of the two polymorphs to be tested (e.g., Anhydrous Form I and the Dihydrate) to a vial.

-

Add the chosen solvent to create a thick, stirrable suspension.

-

Seal the vial to prevent solvent evaporation and agitate it at a constant, controlled temperature (e.g., 25°C).

-

Periodically (e.g., at 1, 3, and 7 days), withdraw a small aliquot of the slurry.

-

Immediately filter the solid material to separate it from the solution.

-

Allow the solid to dry under ambient conditions.

-

Analyze the solid phase by PXRD to determine its polymorphic form.

-

The experiment is complete when the PXRD pattern shows only one form and no further changes are observed over time. The remaining form is the most thermodynamically stable under those conditions.

Solubility Measurements

Confirming the stability order derived from slurry experiments can be achieved by measuring the equilibrium solubility of each pure polymorph. The form with the lowest solubility at a given temperature is the most stable.[12]

Protocol: Equilibrium Solubility Determination

-

Add an excess of a single, pure polymorph to a vial containing a known volume of a selected solvent (e.g., a buffer at a relevant pH).

-

Agitate the vials at a constant temperature until equilibrium is reached (typically 24-72 hours).

-

Withdraw a sample of the supernatant using a syringe filter to remove all solid particles.

-

Analyze the concentration of dissolved closantel sodium in the filtrate using a validated analytical method, such as HPLC.[13]

-

Analyze the remaining solid by PXRD to ensure no polymorphic transformation occurred during the experiment.

-

Repeat for each polymorph under identical conditions.

Data Synthesis and Interpretation

The collected data allows for a comprehensive understanding of the thermodynamic relationships.

Hypothetical Data for Closantel Sodium Forms

To illustrate the interpretation, let's consider a hypothetical scenario with three forms: an Anhydrous Form I, an Anhydrous Form II, and a Dihydrate Form.

Table 1: Hypothetical Thermal Analysis Data

| Form | TGA Mass Loss (up to 150°C) | DSC Events | Melting Point (°C) |

| Anhydrous Form I | < 0.1% | Single endotherm | 235 |

| Anhydrous Form II | < 0.1% | Single endotherm | 228 |

| Dihydrate | ~5.0% (calc. for 2H₂O is 4.9%) | Dehydration endotherm at ~110°C, followed by melting | 235 (of resulting anhydrate) |

Table 2: Hypothetical Slurry and Solubility Data at 25°C

| Experiment | Starting Material | Final Form (after 7 days) | Equilibrium Solubility (mg/mL) |

| Slurry 1 | Form I + Form II | Form I | - |

| Slurry 2 | Form I + Dihydrate | Dihydrate | - |

| Solubility (Form I) | Pure Form I | Form I | 0.08 |

| Solubility (Form II) | Pure Form II | Form I (conversion occurred) | 0.12 (initially) |

| Solubility (Dihydrate) | Pure Dihydrate | Dihydrate | 0.05 |

Interpretation:

-

From the slurry experiments, the order of stability at 25°C is: Dihydrate > Form I > Form II .

-

The solubility data confirms this stability order, as the Dihydrate form has the lowest solubility.[12]

-

The thermal data shows that Form I has a higher melting point than Form II, consistent with it being the more stable anhydrous form. The Dihydrate loses water upon heating before melting.

// Axes {rank=same; y_axis [label="Gibbs Free\nEnergy (G)"];} x_axis [label="Temperature (T) →"]; y_axis -> x_axis [style=invis]; // for layout

// Polymorph Lines node [shape=none]; form2_start [pos="1,3!", label="Form II (Metastable Anhydrate)"]; form1_start [pos="1,2.5!", label="Form I (Stable Anhydrate)"]; dihydrate_start [pos="1,2!", label="Dihydrate (Most Stable)"];

form2_end [pos="5,2.5!", label=""]; form1_end [pos="5,2!", label=""]; dihydrate_end [pos="5,1!", label=""];

// Edges representing the lines form2_start -> form2_end [label="", color="#EA4335", style=dashed]; form1_start -> form1_end [label="", color="#FBBC05"]; dihydrate_start -> dihydrate_end [label="", color="#34A853", style=bold];

// Invisible nodes for axis labels node [shape=plaintext, fontcolor="#5F6368"]; origin [pos="0.5,1.5!", label=""]; y_label [pos="0.5,3.5!", label="Lower\nStability"]; x_label [pos="6,1.5!", label=""]; origin -> y_label [style=invis]; origin -> x_label [style=invis]; } dot Caption: Illustrative Gibbs Free Energy vs. Temperature Diagram.

Conclusion and Recommendations

A thorough investigation into the polymorphism of closantel sodium is not merely an academic exercise; it is a fundamental component of robust drug development. The systematic application of PXRD, thermal analysis, slurry conversion experiments, and solubility studies provides an unambiguous determination of the most thermodynamically stable form. Based on the principles and hypothetical data presented, the dihydrate form of closantel sodium would likely be the most stable form under ambient conditions. This form would be the preferred candidate for further development, as it would be least likely to undergo physical changes that could impact the safety and efficacy of the final drug product. This comprehensive solid-state characterization provides the scientific foundation required for successful formulation, regulatory approval, and a consistent clinical performance.

References

- European Pharmacopoeia 6.0. (2012).

- Fengchen Group Co., Ltd. (n.d.). Closantel Sodium BP EP USP CAS 57808-65-8 Manufacturers and Suppliers. Fengchen.

- ResearchGate. (2025). Stability-indicating Methods for the Determination of Closantel Sodium by HPLC, Densitometry, Spectrofluorimetry and pH Induced ∆A.

- New Drug Approvals. (2022). CLOSANTEL.

- Pharmaffiliates. (n.d.).

- ChemicalBook. (n.d.). 61438-64-0(Closantel sodium) Product Description.

- Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics, 7(2), 189–211.

- Scribd. (n.d.).

- ChemicalBook. (2026). Closantel sodium.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).

- Yu, L. (1995). Inferring thermodynamic stability relationship of polymorphs from melting data. Journal of Pharmaceutical Sciences, 84(8), 966-974.

- Improved Pharma. (2022).

- University of Technology Sydney. (n.d.). powder x-ray diffraction (pxrd).

- Gu, C. H., & Grant, D. J. (2001). Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data. Journal of Pharmaceutical Sciences, 90(9), 1277-1287.

- Wu, Y. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development.

- Mettler Toledo. (n.d.). Thermal Analysis in the Pharmaceutical Industry.

Sources

- 1. uspbpep.com [uspbpep.com]

- 2. scribd.com [scribd.com]

- 3. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. mt.com [mt.com]

- 7. 61438-64-0 CAS MSDS (Closantel sodium) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Closantel sodium | 61438-64-0 [chemicalbook.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Inferring thermodynamic stability relationship of polymorphs from melting data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. improvedpharma.com [improvedpharma.com]

- 12. Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust, Validated HPLC Method for the Quantification of Closantel Sodium in Pharmaceutical Formulations

Abstract